2-Fluorobenzoyl fluoride

Description

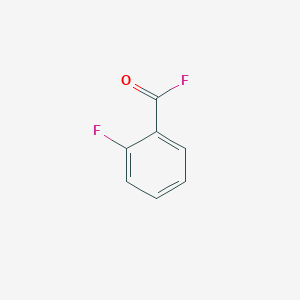

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPABIPOBMNDDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Oxidative Addition:the Catalytic Cycle is Typically Initiated by the Oxidative Addition of the C F Bond to a Low Valent Transition Metal Center, Such As Ni 0 or Pd 0 . This Step Involves the Cleavage of the C F Bond and the Formation of a New Aryl Metal Fluoride Complex, with the Metal Being Oxidized E.g., from M 0 to M Ii . the Feasibility of This Step is a Significant Hurdle Due to the High Bond Dissociation Energy of the C F Bond. However, the Presence of the Acyl Group Can Influence the Electronic Structure of the Aryl Ring, Potentially Facilitating This Process.

For some systems, an alternative to direct oxidative addition has been proposed. For instance, in nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans, it is suggested that the reaction proceeds through the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination to generate the active organonickel species. researchgate.netelsevierpure.com Future mechanistic studies on 2-fluorobenzoyl fluoride (B91410) could explore the possibility of such alternative pathways.

Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination, Where the Two Organic Groups on the Metal Center Couple to Form the Desired Product, and the Metal Catalyst is Regenerated in Its Low Valent State.

Unexplored avenues in this area include the detailed investigation of the ligand effects on the efficiency and selectivity of each step in the catalytic cycle. The development of novel ligand systems specifically designed to facilitate the challenging C-F bond oxidative addition is a critical area for future research. Furthermore, computational studies could be employed to model the transition states of the oxidative addition and reductive elimination steps, providing valuable insights for catalyst design. The potential for asymmetric C-F bond functionalization, leading to chiral products, also represents a significant and largely unexplored research direction.

Below is an interactive data table summarizing the key mechanistic steps in the C-F bond activation of 2-fluorobenzoyl fluoride (B91410).

| Mechanistic Pathway | Key Step | Description | Factors Influencing the Step |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of Meisenheimer Complex | Nucleophilic attack at the C-F bond, forming a resonance-stabilized anionic intermediate. | Strength of the nucleophile, electron-withdrawing nature of the -COF group, solvent polarity. |

| Elimination of Fluoride | Expulsion of the fluoride ion to restore aromaticity. | Stability of the fluoride ion as a leaving group (often the slow step in other contexts, but facilitated here by the prior stable intermediate). | |

| Transition-Metal Catalysis | Oxidative Addition | Cleavage of the C-F bond and formation of an aryl-metal-fluoride complex. | Nature of the metal catalyst (e.g., Ni, Pd), ligand environment, electronic properties of the aryl ring. |

| Transmetalation | Exchange of the fluoride ligand on the metal with an organic group from a coupling partner. | Nature of the coupling partner (e.g., boronic acid, organozinc), reaction conditions. | |

| Reductive Elimination | Formation of the new C-C or C-heteroatom bond and regeneration of the active catalyst. | Ligand sterics and electronics, stability of the diorganometal intermediate. |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Fluorobenzoyl Fluoride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of organofluorine compounds. biophysics.org The unique properties of the fluorine-19 nucleus, combined with proton and carbon-13 NMR, offer a comprehensive analytical toolkit. biophysics.orgicpms.cz

Advanced 1H, 13C, and 19F NMR for Structural Elucidation and Mechanistic Insights

The structural assignment of 2-Fluorobenzoyl fluoride (B91410) is unequivocally established through the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides a unique piece of the structural puzzle, with heteronuclear coupling constants (J-coupling) creating a web of connectivity that confirms the molecule's architecture.

¹H NMR: The proton NMR spectrum of 2-Fluorobenzoyl fluoride is characterized by signals in the aromatic region. These signals exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The protons on the aromatic ring are influenced by the electron-withdrawing effects of both the acyl fluoride and the fluorine substituent, shifting their resonances downfield.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the acyl fluoride group (C=O) is expected to appear at a characteristic downfield chemical shift. The aromatic carbons show distinct resonances, with their chemical shifts influenced by the attached fluorine atom and the acyl fluoride group. Crucially, the carbon signals are split by coupling to fluorine atoms (¹JCF, ²JCF, etc.), which is a powerful tool for assigning the signals to specific carbons in the ring.

¹⁹F NMR: As the most sensitive nucleus for NMR after the proton, ¹⁹F NMR is particularly informative for fluorinated compounds. researchgate.net It boasts a wide chemical shift range, making it highly sensitive to the local electronic environment. icpms.czresearchgate.net In this compound, two distinct signals are expected: one for the fluorine atom attached to the aromatic ring (Ar-F) and another for the fluorine atom of the acyl fluoride group (-COF). The through-space or through-bond coupling between these two fluorine nuclei can also provide structural information. The chemical shift of the acyl fluoride is particularly sensitive to its chemical environment and can be used to monitor reactions.

The following table summarizes the predicted NMR data for this compound based on the analysis of similar fluorinated aromatic compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

| ¹⁹F | ||

| Ar-F | -100 to -120 | Doublet of multiplets (dm) |

| COF | +20 to +40 | Doublet of multiplets (dm) |

| ¹H | ||

| H3 | 7.8 - 8.0 | Multiplet (m) |

| H4 | 7.2 - 7.4 | Multiplet (m) |

| H5 | 7.6 - 7.8 | Multiplet (m) |

| H6 | 7.5 - 7.7 | Multiplet (m) |

| ¹³C | ||

| C=O | 158 - 162 | Doublet (²JCF) |

| C1 | 120 - 125 | Doublet (²JCF) |

| C2 | 160 - 165 | Doublet (¹JCF) |

| C3 | 115 - 120 | Doublet (²JCF) |

| C4 | 135 - 140 | Singlet or small doublet |

| C5 | 125 - 130 | Singlet or small doublet |

| C6 | 130 - 135 | Doublet (³JCF) |

Note: Predicted values are estimates based on data for analogous compounds like 2-fluorobenzoyl chloride and other fluorinated aromatics. Actual values may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

While 1D NMR provides essential data, complex structures and unambiguous assignments often require two-dimensional (2D) NMR experiments. sdsu.eduyoutube.com These techniques correlate different nuclei through J-coupling, providing a roadmap of the molecular framework. sdsu.eduyoutube.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. sdsu.edu In this compound, COSY would reveal the connectivity between adjacent protons on the aromatic ring (e.g., H3-H4, H4-H5, H5-H6), helping to trace the carbon backbone. sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These are inverse-detected heteronuclear correlation experiments that show correlations between protons and directly attached carbons (one-bond ¹JCH coupling). sdsu.eduresearchgate.net An HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton signal (H3, H4, H5, H6) to its corresponding carbon signal (C3, C4, C5, C6), allowing for the definitive assignment of the protonated carbons in the ring. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.eduresearchgate.net This is exceptionally powerful for assigning quaternary (non-protonated) carbons and piecing together molecular fragments. youtube.com For this compound, HMBC would show correlations from:

H6 to the carbonyl carbon (C=O) and C2.

H3 to C1, C2, and C5.

Quantitative 19F NMR for Reaction Monitoring and Product Yield Determination

The properties of the ¹⁹F nucleus make it an ideal tool for quantitative analysis (qNMR). chemrxiv.orgacgpubs.org Quantitative ¹⁹F NMR is a robust method for monitoring reaction progress and determining product yields without the need for chromatography or response factor calibration. chemrxiv.orgrsc.org

The key advantages of ¹⁹F qNMR include:

High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus provides strong signals, allowing for the detection of low-concentration species. researchgate.netchemrxiv.org

Wide Chemical Shift Range: The large spectral dispersion minimizes signal overlap, even in complex reaction mixtures. chemrxiv.orgmagritek.com This allows for the clear and distinct integration of signals from starting materials, intermediates, products, and byproducts. chemrxiv.org

Simplified Spectra: The absence of background signals in most organic solvents and the often first-order splitting patterns simplify spectral analysis. magritek.com

In the context of this compound synthesis or its subsequent reactions, an internal standard (a stable, non-reactive fluorinated compound with a known concentration and a distinct chemical shift) is added to the reaction mixture. semanticscholar.org By comparing the integral of the ¹⁹F signal of the analyte (e.g., the -COF signal of this compound) to the integral of the internal standard, the exact concentration and thus the reaction yield can be determined at any point in time. rsc.orgsemanticscholar.org This real-time monitoring provides valuable kinetic data and allows for precise optimization of reaction conditions. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These methods are particularly useful for identifying functional groups and providing a "fingerprint" of the molecule. researchgate.netniscpr.res.in

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net It is an excellent technique for identifying the presence of specific functional groups. researchgate.net The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl and carbon-fluorine bonds.

Key expected vibrational frequencies for this compound are listed in the table below, based on data from similar compounds like 2-fluorobenzoyl chloride. spectrabase.commdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Acyl Fluoride | 1800 - 1840 | Very Strong |

| C-F Stretch | Acyl Fluoride | 1000 - 1100 | Strong |

| C-F Stretch | Aromatic Fluoride | 1200 - 1280 | Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1620, 1450 - 1500 | Medium to Strong |

| C-H Bending (out-of-plane) | Substituted Benzene (B151609) | 740 - 780 | Strong |

The most prominent feature would be the very strong carbonyl (C=O) stretching band at a high wavenumber (>1800 cm⁻¹), which is characteristic of acyl halides. The presence of strong bands in the 1000-1300 cm⁻¹ region would confirm the C-F bonds of both the acyl fluoride and the aromatic fluorine. tandfonline.comacs.org

Raman Spectroscopy for Molecular Structure and Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR. niscpr.res.in It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. niscpr.res.in While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. arxiv.org

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzene ring, which are often weak in the IR spectrum, typically produce strong and sharp signals in the Raman spectrum.

C-C Backbone Vibrations: The stretching and deformation modes of the carbon skeleton are readily observed.

Symmetric C-F Vibrations: While C-F stretches are IR-active, certain symmetric modes may be more prominent in the Raman spectrum.

The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. niscpr.res.innih.gov For instance, the C=C stretching vibrations of the aromatic ring would be visible in both spectra, while the highly symmetric ring breathing mode would be a strong indicator in the Raman spectrum. Analysis of the full vibrational profile can be aided by computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies and help assign experimental bands to specific molecular motions. nih.gov

Mass Spectrometry for Reaction Product Identification and Purity Assessment

Mass spectrometry stands as a cornerstone in the analysis of this compound and its derivatives, offering unparalleled sensitivity and structural information for the identification of reaction products and the assessment of their purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in the characterization of this compound and its reaction products, providing exact mass measurements that allow for the determination of elemental compositions. This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between molecules with the same nominal mass but different atomic constituents.

In the synthesis of various acyl fluorides, HRMS is a key method for characterization. researchgate.net For instance, in the synthesis of acyl fluorides from carboxylic acids, HRMS is used alongside NMR spectroscopy to confirm the structure of the resulting compounds. researchgate.netacs.org While direct HRMS analysis of some acyl fluorides can be challenging under certain conditions (e.g., ESI-TOF or APPI-TOF), the technique is successfully applied to characterize derivatives. paris-saclay.fr For example, the structure and regioselectivity of substitution in compounds like 5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene are confirmed using HRMS, which provides exact mass matching with theoretical values.

The power of HRMS is also evident in studies involving complex reaction mixtures. For example, in the dearomatizing fluoroaroylation of benzofurans using aroyl fluorides, HRMS (ESI) is used to confirm the formation of the desired products by providing calculated and found m/z values for the sodium adducts ([M+Na]+). semanticscholar.org Similarly, in the development of kinase inhibitors, HRMS analysis is used to confirm the structure of synthesized compounds. preprints.org

Table 1: Illustrative HRMS Data for Derivatives Related to this compound Chemistry

| Compound/Intermediate | Ion | Calculated m/z | Found m/z | Reference |

| 2-(Naphthalen-1-yl)-3-(naphthalen-2-yl)-3-oxopropanenitrile Sodium Adduct | [M+Na]⁺ | 329.0948 | 329.0948 | semanticscholar.org |

| N-(tert-butyl)-2-oxo-2-phenylacetamide Sodium Adduct | [M+Na]⁺ | 254.0788 | 254.0786 | semanticscholar.org |

This table provides representative data from the literature to illustrate the application of HRMS in confirming the elemental composition of organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly valuable for the analysis of complex mixtures containing this compound and its derivatives, allowing for the separation, identification, and quantification of individual components.

GC-MS is routinely employed to monitor reaction progress and to identify products and byproducts. For instance, in the hydrodefluorination of benzoyl fluoride, GC-MS analysis of the reaction product shows a peak with a specific retention time, and the corresponding mass spectrum contains a peak at m/z = 105.00, corresponding to the C6H5CO+ parent ion, confirming the presence of benzaldehyde. rsc.org The identity of the product is further confirmed by comparing its GC retention time and mass spectrum to an authentic sample. rsc.org

The utility of GC-MS extends to the analysis of various fluorinated compounds. For example, the structures of products from the vapor-phase chlorination of fluorinated precursors have been confirmed by GC-MS analysis. google.com In the study of phosphonic and phosphonothioic acids, GC-MS is used for the analysis of their pentafluorobenzyl (PFB) derivatives, which are more stable than their trimethylsilyl (B98337) counterparts. researchgate.net Furthermore, GC-MS is a standard method for the analysis of drugs and their metabolites, often after chemical derivatization to improve volatility and chromatographic properties. jfda-online.com For example, 2,3,4,5,6-pentafluorobenzoyl chloride has been used as a derivatizing agent for the determination of dimethylamine (B145610) in human urine by GC-MS. sigmaaldrich.com

Table 2: Representative GC-MS Data for Compounds Related to Acyl Fluoride Chemistry

| Compound | Retention Time (min) | Key m/z Values | Application Context | Reference |

| Benzaldehyde | 6.95 | 105.00 (C6H5CO+) | Hydrodefluorination of benzoyl fluoride | rsc.org |

| Pentanal | 12.18 | 85.10 (C5H9O+) | Hydrodefluorination of pentanoyl fluoride | rsc.org |

| 2-Fluorobenzoyl chloride | Not specified | 123, 95, 75 | General spectral data | nih.gov |

| 4-Fluorobenzoyl fluoride | Not specified | 114, 142, 123 | General spectral data | nih.gov |

This table presents examples of GC-MS data found in the literature for compounds relevant to the analysis of acyl fluoride reactions.

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structural Confirmation

X-ray crystallography provides definitive, three-dimensional structural information of crystalline solids at the atomic level. While obtaining a single crystal of the reactive this compound itself can be challenging, the structural analysis of its stable derivatives or co-crystals offers invaluable insights into molecular geometry, conformation, and intermolecular interactions in the solid state.

The condensation reaction of 2-fluorobenzoyl chloride (a related acyl halide) with various anilines leads to a series of fluorinated benzanilides. Single-crystal X-ray diffraction (SCXRD) has been successfully employed to characterize these derivatives. For example, the crystal structures of N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide have been determined, providing detailed information on their molecular conformations and intermolecular interactions, which include N–H⋯O and C–H⋯O hydrogen bonds, as well as weaker interactions involving fluorine and aromatic C–H⋯π contacts. researchgate.net These studies are crucial for understanding polymorphism and for the rational design of co-crystals. researchgate.net

Furthermore, X-ray crystallography has been used to study the interaction of acyl halides with Lewis acids, which are key intermediates in reactions like the Friedel-Crafts acylation. For instance, the crystal structures of complexes between p-fluorobenzoyl chloride and antimony pentachloride or trichlorogallate have been determined. marquette.edu In a different context, the structure of a complex palladium catalyst containing a derivative of 2-fluorobenzoyl chloride was confirmed by X-ray diffraction. preprints.org

The formation of co-crystals can also be a strategy to obtain crystalline material suitable for X-ray diffraction. For example, co-crystals of 1,4-diiodotetrafluorobenzene (B1199613) with other molecules have been prepared and their structures analyzed to understand the role of halogen bonds and π-π interactions in the crystal packing. researchgate.net

Table 3: Selected Crystallographic Data for Derivatives of 2-Fluorobenzoyl Halides

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | Monoclinic | Pn | 1D amide-amide H-bonds | researchgate.net |

| p-Fluorobenzoyl chloride:antimony pentachloride complex | Not specified | Not specified | Lewis acid-base adduct | marquette.edu |

| N-(8-fluoronaphthalen-1-yl)benzamide derivative | Not specified | Not specified | NH···F hydrogen bonds, π-π stacking | nsf.gov |

This table summarizes crystallographic information for selected derivatives, illustrating the type of data obtained from X-ray diffraction studies.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure Analysis (Conceptual)

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on the elemental composition and chemical states of atoms within the top 1-10 nm of a surface. unl.pt For a molecule like this compound, XPS could be used to:

Identify the constituent elements: The presence of carbon, oxygen, and fluorine would be confirmed by the detection of their respective core-level photoemission peaks (C 1s, O 1s, F 1s).

Determine chemical states: The binding energy of a core-level electron is sensitive to the chemical environment of the atom. For example, the C 1s spectrum would show distinct peaks for the carbon atoms in the aromatic ring, the carbonyl group (C=O), and the carbon attached to fluorine. The F 1s spectrum would provide information about the carbon-fluorine bond. In fluorinated organic compounds, the shifts in the F 1s peak are generally small within a given class of compounds, but fluorine substitution induces significant chemical shifts in other elements, such as carbon. thermofisher.com

Study surface interactions: XPS is highly surface-sensitive and could be used to study the adsorption of this compound or its derivatives on various surfaces, providing insights into interfacial chemistry. For instance, studies on fluorinated molecules have used XPS to characterize their interaction with metal surfaces. rsc.org

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS uses lower energy photons (typically He I at 21.2 eV and He II at 40.8 eV) to probe the valence electronic states of a material. thermofisher.comwarwick.ac.uk For this compound, UPS could conceptually provide information about:

Molecular Orbitals: The UPS spectrum would reveal the energy levels of the molecular orbitals, including the highest occupied molecular orbital (HOMO). The analysis of the spectrum, often aided by theoretical calculations, can help in understanding the electronic transitions and reactivity of the molecule. The "perfluoro effect," which describes the changes in electronic structure upon fluorination, has been studied using UPS for various aromatic molecules. acs.org

Work Function: UPS can be used to measure the work function of a material's surface, which is the minimum energy required to remove an electron from the surface to a point in the vacuum. warwick.ac.uk This is particularly relevant for materials used in electronic devices.

Conceptual Application to Derivatives:

In the context of derivatives of this compound, such as polymers or self-assembled monolayers, XPS and UPS would be invaluable. For example, if this compound were used to functionalize a surface, XPS could confirm the covalent attachment and determine the surface coverage. UPS could then be used to understand how this functionalization modifies the electronic properties of the surface, such as its work function or the alignment of its energy levels with other materials.

Computational and Theoretical Investigations of 2 Fluorobenzoyl Fluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of molecules due to its favorable balance of accuracy and computational cost. Calculations are often performed using hybrid functionals like B3LYP in conjunction with extensive basis sets such as aug-cc-pVTZ to provide reliable predictions. nih.govresearchgate.net

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For aromatic acyl fluorides like 2-fluorobenzoyl fluoride (B91410), a key structural feature is the planarity of the molecule, which allows for maximum conjugation between the phenyl ring and the carbonyl group.

While specific computational studies on 2-fluorobenzoyl fluoride are not available, data from its parent molecule, benzoyl fluoride, provides a crucial baseline. DFT calculations (B3LYP/aug-cc-pVTZ) and X-ray crystallography have determined the geometry of benzoyl fluoride with high precision. nih.govresearchgate.netiucr.org The introduction of a fluorine atom at the ortho position in this compound is expected to introduce subtle but significant structural changes. The molecule is predicted to have two primary planar conformers: a syn-conformer, where the C=O bond and the ortho C-F bond are on the same side of the C-C bond connecting them, and an anti-conformer, where they are on opposite sides.

The relative stability of these conformers would be governed by a balance of steric hindrance and electrostatic interactions between the carbonyl oxygen and the ortho-fluorine atom. These interactions may also induce slight deviations from perfect planarity in the acyl fluoride group relative to the phenyl ring.

| Parameter | Calculated (B3LYP/aug-cc-pVTZ) | Experimental (X-ray) |

|---|---|---|

| C=O | 1.185 | 1.222 |

| C(O)-F | 1.367 | 1.312 |

| C(phenyl)-C(O) | 1.474 | 1.472 |

| O=C-F | 123.8 | - |

| O=C-C(phenyl) | 125.7 | - |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be a π-orbital primarily localized on the aromatic ring, while the LUMO is anticipated to be a π* anti-bonding orbital centered on the C=O bond. The presence of two strongly electron-withdrawing groups—the acyl fluoride and the ortho-fluorine—would significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzene (B151609). This stabilization affects the molecule's susceptibility to nucleophilic or electrophilic attack.

The charge distribution can be visualized using a Molecular Electrostatic Potential (ESP) map. For fluorinated benzoyl halides, these maps reveal regions of negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating their role as sites for electrophilic attack. researchgate.net Conversely, positive potential (blue) is found around the hydrogen atoms of the phenyl ring and the carbonyl carbon, highlighting them as potential sites for nucleophilic attack. researchgate.net

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the frequencies and intensities of the normal vibrational modes of a molecule. nih.govmdpi.comnih.gov For the parent benzoyl fluoride molecule, theoretical calculations have successfully assigned the key vibrational modes, including the characteristic C=O stretching frequency. nih.govbhu.ac.in

In this compound, the following features would be expected in the vibrational spectrum:

C=O Stretch: A strong absorption band, likely shifted to a slightly higher frequency compared to benzoyl fluoride due to the inductive electron-withdrawing effect of the ortho-fluorine.

C(acyl)-F Stretch: A characteristic stretching vibration for the acyl fluoride group.

C(aryl)-F Stretch: A distinct stretching mode associated with the fluorine substituent on the phenyl ring.

Aromatic C-H and C=C Vibrations: Modes characteristic of the substituted benzene ring, with specific shifts in C-H bending modes due to the ortho-substitution pattern.

By comparing the computed spectrum with experimental data, a detailed and reliable assignment of the molecule's vibrational modes can be achieved.

| Mode Description | Calculated Frequency |

|---|---|

| C=O stretch | 1808 |

| Aromatic ring stretch | 1600 |

| Aromatic ring stretch | 1585 |

| C(acyl)-F stretch | 1015 |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer a higher level of theoretical accuracy than standard DFT for certain molecular properties. osti.govescholarship.org These methods are computationally more demanding but can provide benchmark-quality data for reaction energies, barrier heights, and spectroscopic constants. For a molecule like this compound, high-level ab initio calculations could be used to:

Accurately determine the relative energies of the syn and anti conformers.

Calculate precise bond dissociation energies.

Predict highly accurate vibrational frequencies and rotational constants, which are valuable for detailed spectroscopic studies.

While specific ab initio studies on this compound are not presently in the literature, their application would be a logical next step to refine the understanding gained from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. An MD simulation of this compound would offer insights into its conformational flexibility and its interactions within a solvent environment. tdl.org

By simulating the molecule in a box of explicit solvent molecules (e.g., water, acetonitrile, or chloroform), one could investigate:

Conformational Dynamics: The simulation would track the transitions between the syn and anti conformers, revealing their relative populations and the energy barrier for interconversion in solution.

Solvation Structure: It would detail how solvent molecules arrange themselves around the solute, particularly around the polar carbonyl and fluorine sites. This includes the analysis of radial distribution functions to understand the structure of the solvation shells.

Hydrogen Bonding: In protic solvents, MD simulations can quantify the strength and lifetime of hydrogen bonds formed between the solvent and the carbonyl oxygen or fluorine atoms of this compound.

These simulations are crucial for bridging the gap between the gas-phase picture provided by quantum calculations and the real-world behavior of the molecule in solution.

Reaction Pathway and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, the transition state (TS) structures that connect them. nih.govrsc.org

For this compound, theoretical modeling could be applied to study key reactions such as:

Nucleophilic Acyl Substitution: This is a characteristic reaction of acyl halides. DFT calculations could model the attack of a nucleophile (e.g., water for hydrolysis, or an alcohol for esterification) on the carbonyl carbon. The calculations would locate the transition state for the formation of the tetrahedral intermediate and the subsequent transition state for the departure of the fluoride leaving group.

Friedel-Crafts Acylation: The reaction of this compound with an aromatic ring in the presence of a Lewis acid catalyst could be modeled to understand the regioselectivity and activation barriers. nih.gov

Quantum Chemical Studies on Aromaticity and Substituent Effects

Quantum chemical calculations are instrumental in elucidating the aromatic character of this compound and the influence of its substituents—the fluorine atom at the ortho position and the benzoyl fluoride group—on the benzene ring.

The aromaticity of a cyclic molecule is a measure of its enhanced stability arising from the delocalization of π-electrons. In benzene, this delocalization is uniform, leading to its characteristic planarity and bond length equalization. The introduction of substituents can perturb this electronic system. For the parent compound, benzoyl fluoride, quantum chemical calculations at the B3LYP/aug-cc-pVTZ level have been performed, providing a baseline for understanding the impact of the acyl fluoride group. nih.gov

The electron-withdrawing nature of the benzoyl fluoride group is known to decrease the electron density of the aromatic ring. This effect is expected to be more pronounced in this compound due to the additional presence of a highly electronegative fluorine atom on the ring. The ortho-fluoro substituent can influence the aromaticity through both inductive and resonance effects. Inductively, it withdraws electron density, which can decrease aromaticity. Conversely, through resonance, it can donate a lone pair of electrons to the ring, potentially counteracting the inductive effect to some extent.

Computational studies on fluorinated benzene derivatives have shown that fluorine substituents directly impact the symmetry and uniformity of electronic delocalization. researchgate.net A decrease in aromaticity is often observed and is related to the electron-withdrawing inductive effects of the fluorine atoms, which alter the electron density distribution, particularly in the regions adjacent to the substituents. researchgate.net

Table 1: Comparison of Calculated Interatomic Distances (Å) for Benzoyl Fluoride

| Bond | Experimental (X-ray) | Calculated (B3LYP/aug-cc-pVTZ) |

| C=O | 1.222(4) / 1.224(4) | - |

| C-F | 1.296(5) / 1.312(4) | - |

| CPh-C | - | Shorter than in benzoic acid |

Data for benzoyl fluoride from structural investigations. nih.gov The table illustrates the effect of the acyl fluoride group on bond lengths.

The introduction of the ortho-fluoro substituent in this compound is anticipated to cause further changes in the bond lengths of the aromatic ring, reflecting a localized distortion of the electron density.

Non-Covalent Interaction (NCI) and Natural Bond Orbital (NBO) Analysis

Non-Covalent Interaction (NCI) Analysis:

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. The NCI analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds. This analysis is based on the electron density (ρ) and its reduced density gradient (s). Plotting 's' against 'ρ' reveals regions of non-covalent interactions.

For this compound, several intramolecular non-covalent interactions are expected. The proximity of the ortho-fluorine atom to the carbonyl group of the benzoyl fluoride moiety could lead to through-space interactions. These can be either repulsive (destabilizing) or attractive (stabilizing), depending on the geometry and electronic environment. The sign of the second eigenvalue of the Hessian matrix of the electron density (λ₂) is used to distinguish between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.

While a specific NCI analysis for this compound is not available in the provided search results, the general principles of NCI analysis can be applied to predict the types of interactions present. The interaction between the fluorine atom and the carbonyl oxygen would be of particular interest, as would any potential C-H···F or C-H···O intramolecular contacts.

Natural Bond Orbital (NBO) Analysis:

Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding in a molecule, translating the complex molecular orbitals into intuitive Lewis-like structures composed of one-center lone pairs and two-center bonds. uni-muenchen.de This method is invaluable for understanding hybridization, bond polarity, and delocalization effects arising from orbital interactions.

In this compound, NBO analysis would quantify the nature of the C-F and C-C bonds within the aromatic ring, as well as the bonds within the benzoyl fluoride substituent. The analysis would reveal the hybridization of the carbon and fluorine atoms and the polarization of the C-F bond.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions, also known as hyperconjugation, represent the delocalization of electron density from a Lewis-type orbital to a non-Lewis-type orbital. The strength of these interactions can be estimated using second-order perturbation theory.

For this compound, significant donor-acceptor interactions are expected between the lone pairs of the fluorine and oxygen atoms and the antibonding orbitals (σ* or π) of the aromatic ring and the carbonyl group. For instance, the interaction between a lone pair on the ortho-fluorine atom (donor) and the π orbital of the adjacent C-C bond in the ring (acceptor) would provide insight into the resonance effect of the fluorine substituent. Similarly, interactions involving the carbonyl group would elucidate the electronic communication between the substituent and the ring.

Table 2: Predicted NBO Analysis Features for this compound

| Interaction Type | Donor Orbital | Acceptor Orbital | Expected Effect |

| Resonance | p-type lone pair of ortho-F | π* (C-C) of the ring | Electron donation to the ring, partial double bond character |

| Hyperconjugation | σ (C-H) | σ* (C-F) | Weakening of the C-H bond, stabilization |

| Inductive Effect | - | - | High natural charge on F, polarization of σ bonds |

| Intramolecular | Lone pair of carbonyl O | σ* (C-F on ring) | Through-space electronic interaction |

This table is a theoretical prediction of the expected outcomes of an NBO analysis on this compound based on general principles of the methodology.

Applications of 2 Fluorobenzoyl Fluoride in Advanced Organic Synthesis

Precursor for Fluorinated Aromatic Compounds

2-Fluorobenzoyl fluoride (B91410) serves as a key starting material for the synthesis of a variety of fluorinated aromatic compounds. The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced efficacy in pharmaceuticals and improved performance in materials.

Fluorinated heterocyclic compounds are of great interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals. rsc.orgrsc.org While direct synthesis of these complex structures can be challenging, 2-fluorobenzoyl fluoride provides a valuable building block. Although specific examples detailing the use of this compound are not extensively documented in publicly available literature, its reactivity is analogous to the more commonly cited 2-fluorobenzoyl chloride. For instance, 2-fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to form an intermediate that, upon ring closure, yields a heteroannulated oxazinone. sigmaaldrich.com This reaction highlights the potential of the 2-fluorobenzoyl moiety, deliverable by its fluoride counterpart, to be incorporated into complex heterocyclic systems. The general strategy involves the acylation of a nucleophilic precursor, followed by cyclization to form the desired heterocyclic ring.

The synthesis of fluorinated heterocycles often involves cycloaddition reactions, where fluorinated components are key to the construction of the ring system. nih.gov As a source of the 2-fluorobenzoyl group, this compound can be used to prepare fluorinated precursors for such reactions.

Table 1: Examples of Heterocycle Synthesis using 2-Fluorobenzoyl Halides

| Starting Material | Reagent | Product Type |

| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | 2-Fluorobenzoyl chloride | Heteroannulated oxazinone sigmaaldrich.com |

| Amines, Alcohols, Thiols | 2-Bromo-4-fluorobenzoyl chloride | Amides, Esters, Thioesters |

Note: Data for 2-fluorobenzoyl chloride is used to infer the reactivity of this compound.

The introduction of fluorine into complex molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. tcichemicals.comtandfonline.com this compound is an effective reagent for introducing the 2-fluorobenzoyl group into larger molecules through acylation reactions. This is particularly useful in late-stage functionalization, where a pre-assembled molecular scaffold is modified to fine-tune its properties.

The fluorine atom in this compound can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets. tandfonline.com For example, the incorporation of a fluorine atom can block sites of metabolic oxidation, thereby increasing the bioavailability and half-life of a drug. tcichemicals.com The 2-fluorobenzoyl group can be introduced by reacting this compound with nucleophiles such as amines or alcohols within the complex molecular structure.

Building Block for Specialty Chemicals and Advanced Materials

The unique properties conferred by the fluorine atom make this compound an attractive building block for the synthesis of specialty chemicals and high-performance materials. pageplace.de

Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. pageplace.deacademie-sciences.fr While this compound is not a monomer for direct polymerization in most common applications, it can be used to synthesize fluorinated monomers or to modify existing polymers. For instance, it can be reacted with diols or diamines to create fluorinated polyesters or polyamides with specialized properties. The presence of the fluorine atom in the polymer backbone can enhance properties such as thermal stability and resistance to chemical degradation.

The surface properties of materials can be significantly altered by chemical modification. This compound can be used as a derivatizing agent to introduce the 2-fluorobenzoyl group onto the surface of materials like cellulose (B213188). The synthesis of fluorinated cellulose derivatives can be achieved through the conventional derivatization of cellulose with pre-fluorinated agents. vt.edu This modification can impart hydrophobicity, oleophobicity, and improved thermal stability to the cellulose. Such fluorinated cellulose derivatives have potential applications in specialty papers, textiles, and packaging materials. The reaction involves the esterification of the hydroxyl groups of cellulose with this compound.

Table 2: Potential Material Science Applications of this compound Derivatization

| Material | Derivatizing Agent | Potential Properties | Application |

| Cellulose | This compound | Increased hydrophobicity, thermal stability | Specialty papers, textiles vt.edu |

| Polymers with hydroxyl or amine groups | This compound | Enhanced chemical resistance, modified surface energy | High-performance coatings, membranes |

Reagent in Selective Chemical Transformations

The reactivity of acyl fluorides differs from that of other acyl halides, offering advantages in certain chemical transformations. Acyl fluorides are generally more stable and less prone to hydrolysis than their chloride counterparts, yet they are sufficiently reactive for a range of nucleophilic acyl substitution reactions. nih.gov This controlled reactivity makes this compound a valuable reagent for selective chemical transformations.

The use of this compound allows for milder reaction conditions and can lead to higher yields and fewer side products compared to the more reactive 2-fluorobenzoyl chloride. researchgate.net This is particularly important in the synthesis of complex molecules where multiple functional groups are present and selectivity is crucial. For example, in the presence of both an amine and an alcohol, it may be possible to selectively acylate the more nucleophilic amine. This selectivity is a key advantage in multi-step organic synthesis, where protecting group strategies can be minimized.

As a Source of Acyl Fluoride Moiety in Functionalization

This compound serves as an efficient acylating agent, transferring the 2-fluorobenzoyl group to various nucleophiles. Acyl fluorides, in general, are recognized for their advantageous balance of reactivity and stability. They are often more stable towards hydrolysis than their acyl chloride counterparts but remain sufficiently reactive to engage with a wide range of nucleophiles. nih.govrsc.org This reactivity is particularly useful in the synthesis of amides and esters.

The functionalization is typically achieved through nucleophilic acyl substitution, where a nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the this compound. This process results in the formation of a stable amide or ester bond, respectively, with the release of a fluoride ion. The reactivity of this compound is analogous to that of the corresponding acyl chloride. For instance, studies on 2-fluorobenzoyl chloride have demonstrated its effective reaction with amines like aniline (B41778) and benzylamine (B48309) to produce the desired N-aryl and N-benzyl amides in high yields. hud.ac.uk This highlights the utility of the 2-fluorobenzoyl halide system for creating robust C-N bonds, a fundamental transformation in the synthesis of pharmaceuticals and other advanced materials. hud.ac.uk

Table 1: Representative Amide Synthesis using 2-Fluorobenzoyl Chloride (as an analog for this compound)

| Amine Nucleophile | Product | Isolated Yield (%) |

| Aniline | N-phenyl-2-fluorobenzamide | >70 |

| Benzylamine | N-benzyl-2-fluorobenzamide | >70 |

| Data derived from reactions with 2-fluorobenzoyl chloride, which serves as a close reactive analog to this compound. hud.ac.uk |

Participation in Fluorination Reactions (as a substrate or by-product)

While acyl fluorides can sometimes act as sources of fluoride ions, the primary role of this compound in this context is as a substrate that undergoes C-F bond activation. The carbon-fluorine bond in acyl fluorides, while strong, can be cleaved under specific catalytic conditions, enabling novel synthetic transformations.

Research has shown that benzoyl fluorides can participate as substrates in transition-metal catalysis. Specifically, 2-arylbenzoyl fluoride derivatives are utilized as precursors for the synthesis of fluorenones through a palladium-catalyzed intramolecular cyclization. researchgate.net This reaction proceeds via an intramolecular coupling between an aromatic C-H bond and the acyl C-F bond. researchgate.net The catalytic cycle involves the activation and cleavage of the C(acyl)-F bond, demonstrating that the acyl fluoride moiety is not merely a stable functional group but can be an active participant in bond-forming reactions. researchgate.net This application showcases the advanced utility of this compound derivatives beyond simple acylation, positioning them as valuable substrates in modern catalytic methodologies for constructing complex polycyclic aromatic systems.

Synthesis of Fluorinated Amino Acid Derivatives and Peptides for Research

The introduction of fluorine into amino acids and peptides is a powerful strategy in medicinal chemistry and chemical biology to modulate their biological and physical properties. rsc.orgnih.gov Fluorinated derivatives can exhibit enhanced metabolic stability, altered conformational preferences, and unique binding affinities. nih.govresearchgate.netnih.gov this compound is a valuable reagent for this purpose, enabling the direct attachment of the 2-fluorobenzoyl group to the N-terminus of amino acids or peptides.

Future Research Directions and Unexplored Avenues for 2 Fluorobenzoyl Fluoride

Development of More Sustainable and Cost-Effective Synthetic Routes

The prevailing methods for synthesizing acyl fluorides, including 2-fluorobenzoyl fluoride (B91410), often rely on the deoxyfluorination of the corresponding carboxylic acids. researchgate.netbeilstein-journals.org While effective, traditional fluorinating agents can be hazardous, expensive, or generate significant waste. Future research is geared towards developing greener, safer, and more economical synthetic protocols.

| Sustainable Approach | Key Features | Potential Advantages for 2-Fluorobenzoyl Fluoride Synthesis |

|---|---|---|

| Use of Mild Fluoride Sources | Employs reagents like potassium fluoride (KF). researchgate.net | Cost-effective, reduced hazard profile, widely available. |

| Metal-Free Deoxyfluorination | Utilizes systems like Selectfluor/elemental sulfur. researchgate.net | Avoids transition metal contamination, often milder reaction conditions. |

| Catalytic Deoxyfluorination | Reduces stoichiometric use of fluorinating agents. | Lower waste generation, potential for reusable catalysts. |

| One-Pot Syntheses | In-situ generation and subsequent reaction of the acyl fluoride. beilstein-journals.orgresearchgate.net | Increased process efficiency, avoids isolation of intermediates, minimizes solvent use. |

Exploration of Novel Catalytic Transformations for this compound

While this compound is a competent acylating agent, its full potential in catalytic transformations remains largely untapped. semanticscholar.org Its unique electronic properties, stemming from the two fluorine atoms, could be harnessed in novel reaction pathways. Transition-metal catalysis, in particular, offers a vast playground for exploring new reactivity. elsevierpure.comresearchgate.net For instance, palladium-catalyzed reactions have been shown to mediate acyl-exchange between different acyl fluorides, a process that proceeds through the cleavage and formation of the acyl C-F bond. sciencedaily.com Applying such methodologies to this compound could enable its use as a building block for constructing more complex fluorinated molecules.

Photoredox and electrochemical catalysis are powerful tools for accessing novel reactivity by generating highly reactive intermediates under mild conditions. These methods are particularly promising for C-F bond activation, which is traditionally challenging. mdpi.com

Future research could explore the use of visible-light photocatalysis to engage this compound in new coupling reactions. For example, light-driven strategies have been successfully used to synthesize sulfonyl fluorides. nih.gov A similar approach could potentially enable the carbonylative coupling of 2-fluorobenzyl precursors to generate the acyl fluoride under photoirradiation, as has been demonstrated with copper catalysis for other acyl fluorides. researchgate.net Furthermore, electrochemical methods, which offer precise control over reaction potentials, could be developed. Electrochemical flow reactors, which have been used for synthesizing sulfonyl fluorides, could be adapted for the synthesis or transformation of this compound, providing a sustainable and scalable alternative to traditional chemical oxidants or reductants. tue.nl

Biocatalysis offers unparalleled selectivity and efficiency, often under environmentally benign aqueous conditions. While the use of enzymes to transform acyl fluorides is a nascent field, the ability of certain enzymes to recognize and process organofluorine compounds suggests significant potential. nih.gov For example, the enzyme fluoroacetyl-CoA thioesterase (FlK) exhibits high selectivity for its fluorinated substrate over the non-fluorinated analog, demonstrating that enzyme active sites can evolve to control fluorine specificity. nih.gov

A key future direction would be the discovery or engineering of enzymes, such as hydrolases or acyltransferases, that can accept this compound as a substrate. This could enable highly enantioselective acylations of prochiral alcohols or amines, yielding valuable chiral fluorinated building blocks that are difficult to access through conventional chemical synthesis. The use of fluorine as an analytical probe in 19F NMR can also be a powerful tool to study enzyme mechanisms and screen for activity, accelerating the development of bespoke biocatalysts. nih.gov

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. These benefits are particularly relevant for organofluorine chemistry, which can involve hazardous reagents or highly exothermic reactions. beilstein-journals.org

The synthesis of this compound, potentially using reagents that are hazardous on a large scale, could be rendered safer by using a continuous-flow microreactor. beilstein-journals.org This approach allows for small reaction volumes at any given time, minimizing risk. Subsequently, the stream containing the generated this compound could be directly fed into a second reactor for an immediate downstream transformation. This integrated "synthesis-and-use" strategy avoids the isolation, storage, and handling of the reactive acyl fluoride, streamlining the production of fine chemicals and active pharmaceutical ingredients. This methodology has been successfully applied to the synthesis of other benzoyl chlorides, demonstrating its industrial viability. chemicalbook.com

Advanced Spectroscopic Studies of Reaction Intermediates and Transient Species

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Many reactions proceed through short-lived, high-energy intermediates and transient species that are invisible to standard analytical techniques.

Advanced spectroscopic methods are needed to probe these fleeting species. Techniques such as femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy can provide direct structural information about intermediates on pico- to nanosecond timescales. mdpi.com Such studies have been used to elucidate the complex photochemical pathways of benzoin-based fluorides, identifying key cationic and cyclized intermediates. mdpi.com Applying these techniques to reactions of this compound, for example in C-F activation or photocatalytic cycles, could reveal the precise structure and kinetics of the key intermediates, enabling the rational design of more efficient catalysts and reaction conditions. nih.gov

Computational Design of Novel Derivatives with Tailored Reactivity and Selectivity

Computational chemistry provides a powerful predictive tool to guide and accelerate experimental research. By modeling the electronic structure and properties of molecules, it is possible to design novel derivatives of this compound with specific, tailored reactivity.

Using methods like Density Functional Theory (DFT), researchers can predict how substituents on the aromatic ring would influence the electrophilicity of the carbonyl carbon, the stability of reaction intermediates, or the energy barriers of key transition states. This in-silico screening can identify promising candidates for new reagents or building blocks before any laboratory work is undertaken. For instance, computational studies could be used to design this compound derivatives that are more susceptible to a desired catalytic C-F activation pathway or that exhibit enhanced selectivity in enzymatic reactions. nih.gov This synergy between computational design and experimental validation will be instrumental in unlocking the full synthetic potential of this versatile compound class.

Mechanistic Understanding of C-F Bond Activation and Functionalization

The exploration of future research avenues for this compound is intrinsically linked to a profound understanding of the mechanisms governing the activation and functionalization of its carbon-fluorine (C-F) bond. While direct mechanistic studies on this compound are not extensively documented, a robust understanding can be extrapolated from research on analogous fluoroaromatic and acyl fluoride systems. The mechanistic pathways for C-F bond functionalization in this compound are primarily dictated by the chosen synthetic strategy, broadly categorized into transition-metal-free and transition-metal-catalyzed approaches.

A significant area for future investigation lies in the detailed elucidation of these mechanisms through advanced computational modeling and experimental studies, which could unveil novel reactive intermediates and transition states, thereby enabling the design of more efficient and selective transformations.

Transition-Metal-Free Pathways: Nucleophilic Aromatic Substitution (SNAr)

In the absence of a transition metal catalyst, the C-F bond of this compound is susceptible to nucleophilic attack, proceeding through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The viability of this pathway is profoundly influenced by the electronic properties of the aromatic ring. The presence of the strongly electron-withdrawing benzoyl fluoride group (-COF) at the C1 position is crucial for activating the C-F bond at the C2 position towards nucleophilic attack.

The accepted mechanism for the SNAr reaction involves a two-step addition-elimination process:

Elimination of the Leaving Group: In the subsequent, typically faster step, the aromaticity of the ring is restored by the expulsion of the fluoride ion.

Future research could focus on computational studies, such as Density Functional Theory (DFT) calculations, to precisely map the reaction coordinates and energy profiles for the SNAr reactions of this compound with various nucleophiles. rsc.org Such studies could quantify the stabilizing effect of the benzoyl fluoride group on the Meisenheimer complex and provide insights into the transition state geometries. Experimental investigations could involve kinetic studies to determine the rate-determining step and the influence of solvent and nucleophile strength on the reaction kinetics.

Transition-Metal-Catalyzed Pathways

Transition metal catalysis offers a versatile platform for the C-F bond functionalization of this compound, enabling a broader range of transformations, including cross-coupling reactions. These reactions generally proceed through a catalytic cycle involving several key elementary steps.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of 2-fluorobenzoyl fluoride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use and NMR to confirm fluorine substitution patterns and structural integrity .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and C-F stretching vibrations (e.g., ~1700 cm for C=O, ~1200 cm for C-F) .

- X-ray Crystallography : Resolve molecular geometry and bond parameters (e.g., bond angles and lengths in the benzoyl fluoride moiety) using single-crystal diffraction data .

- Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS) to assess purity and detect byproducts .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Decomposition Risks : Use fume hoods and sealed systems to mitigate exposure to toxic fumes (e.g., HF, SO) released upon thermal decomposition .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats.

- Mutagenicity Protocols : Follow guidelines for handling mutagenic substances, as indicated by Ames test data (e.g., 100 µg/plate in bacterial assays) .

- Emergency Procedures : Neutralize spills with calcium carbonate or specialized fluoride-binding agents .

Q. What are the primary applications of this compound in current chemical research?

Methodological Answer:

- Pharmaceutical Intermediates : Acts as a precursor for fluorinated active pharmaceutical ingredients (APIs), such as kinase inhibitors .

- Radiopharmaceuticals : Used in -labeling reactions for positron emission tomography (PET) tracers via nucleophilic fluorination .

- Materials Science : Modifies polymer backbones to enhance thermal stability or introduce fluorophilic properties .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for nucleophilic fluorination routes to synthesize this compound?

Methodological Answer:

- Variable Optimization : Conduct design of experiments (DOE) to isolate critical factors (e.g., temperature, solvent polarity, catalyst loading) using statistical tools like ANOVA .

- Byproduct Analysis : Characterize side products (e.g., di-fluorinated derivatives) via LC-MS to refine reaction conditions .

- Literature Comparison : Cross-reference synthesis protocols from radiopharmaceutical and organic chemistry studies to identify methodological inconsistencies .

Q. What strategies optimize the regioselectivity of fluorination in benzoyl fluoride derivatives?

Methodological Answer:

- Catalyst Design : Use transition-metal catalysts (e.g., palladium complexes) to direct fluorine substitution at the ortho position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the carbonyl group, favoring fluorination at specific sites .

- Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways and transition states for regioselective fluorination .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Bond Parameter Analysis : Compare experimental bond lengths (e.g., C-F: ~1.34 Å) and angles (e.g., C-C-F: ~120°) with DFT-calculated values to validate molecular geometry .

- Packing Interactions : Analyze crystal packing (e.g., π-π stacking or halogen bonding) to explain stability or reactivity trends .

- Thermal Ellipsoids : Use anisotropic displacement parameters to assess dynamic disorder or conformational flexibility in the solid state .

Q. How should conflicting toxicity data for this compound be critically evaluated?

Methodological Answer:

- Study Validity Assessment : Apply the Fluoride Science Quality Assessment Worksheet to evaluate experimental rigor, sample size, and control groups .

- Confounding Variables : Scrutinize exposure pathways (e.g., inhalation vs. dermal contact) and dosage metrics (e.g., LD vs. chronic exposure) .

- Meta-Analysis : Aggregate data from mutagenicity assays and carcinogenicity studies to identify consensus or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.